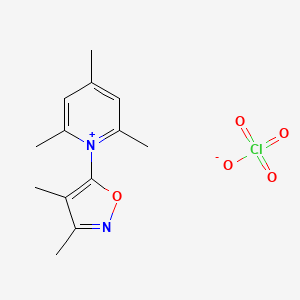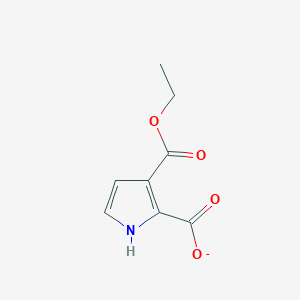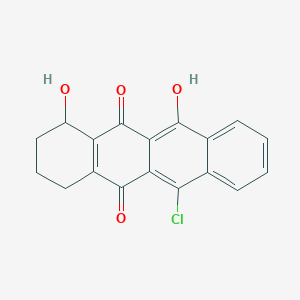
6-Chloro-1,11-dihydroxy-1,2,3,4-tetrahydrotetracene-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1,11-dihydroxy-1,2,3,4-tetrahydrotetracene-5,12-dione is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a chlorine atom. This compound is part of the tetracene family, which is known for its applications in organic electronics and photonics due to its conjugated system of double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,11-dihydroxy-1,2,3,4-tetrahydrotetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the chlorination of a precursor tetracene compound followed by hydroxylation. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and hydroxylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,11-dihydroxy-1,2,3,4-tetrahydrotetracene-5,12-dione can undergo various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl groups to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Scientific Research Applications
6-Chloro-1,11-dihydroxy-1,2,3,4-tetrahydrotetracene-5,12-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 6-Chloro-1,11-dihydroxy-1,2,3,4-tetrahydrotetracene-5,12-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups and chlorine atom play crucial roles in its binding affinity and specificity. The pathways involved may include oxidative stress modulation, enzyme inhibition, and receptor activation or blockade.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2,4-dihydroxy-1,3-dimethylpyrimidine: Another chlorinated compound with hydroxyl groups, used in various chemical and biological applications.
6-Chloro-1,1-dioxo-3-[(prop-2-enylthio)methyl]-3,4-dihydro-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonamide: A compound with a similar chlorinated structure, known for its medicinal properties.
Uniqueness
6-Chloro-1,11-dihydroxy-1,2,3,4-tetrahydrotetracene-5,12-dione is unique due to its tetracene backbone, which provides a conjugated system that is beneficial for electronic applications
Properties
CAS No. |
89564-31-8 |
|---|---|
Molecular Formula |
C18H13ClO4 |
Molecular Weight |
328.7 g/mol |
IUPAC Name |
6-chloro-1,11-dihydroxy-1,2,3,4-tetrahydrotetracene-5,12-dione |
InChI |
InChI=1S/C18H13ClO4/c19-15-8-4-1-2-5-9(8)16(21)14-13(15)17(22)10-6-3-7-11(20)12(10)18(14)23/h1-2,4-5,11,20-21H,3,6-7H2 |
InChI Key |
ZDAPEWLMEHASGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C(=O)C3=C(C4=CC=CC=C4C(=C3C2=O)O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


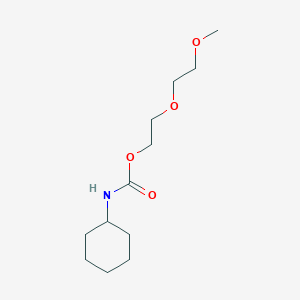
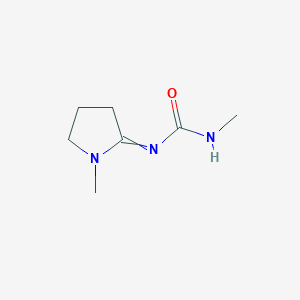
![3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde](/img/structure/B14385479.png)
![6-Bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14385494.png)
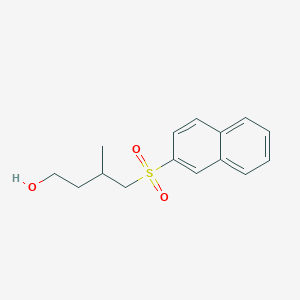
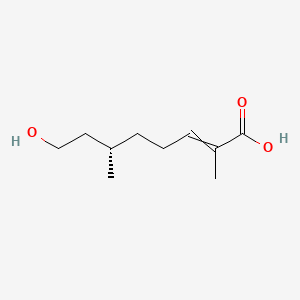

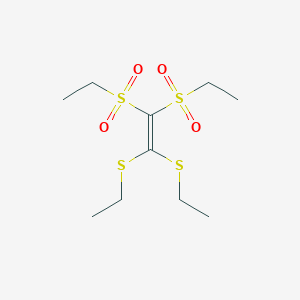
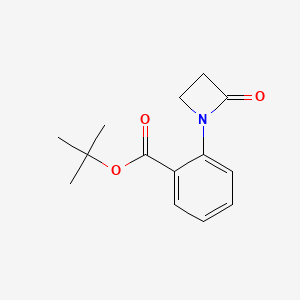
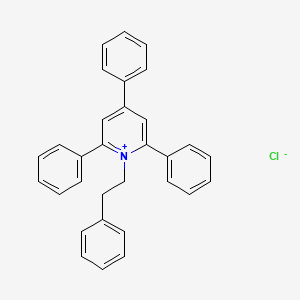

![2-Phenylpyrazolo[1,5-B]isoquinoline](/img/structure/B14385550.png)
